Pirtobrutinib vs. Ibrutinib Head-to-Head Phase 3 Overall Response Rate in CLL/SLL
In the randomized, open-label phase 3 BRUIN CLL-314 trial (NCT05254743) comparing pirtobrutinib 200 mg QD versus ibrutinib 420 mg QD in treatment-naïve and previously treated BTK inhibitor-naïve patients with CLL/SLL, pirtobrutinib demonstrated a statistically significant higher overall response rate (ORR) [1]. This represents the first head-to-head phase 3 trial establishing non-inferiority and numerical superiority of a non-covalent BTK inhibitor over ibrutinib in this population [2].
| Evidence Dimension | Overall Response Rate (ORR) assessed by blinded independent review committee |
|---|---|
| Target Compound Data | 87% |
| Comparator Or Baseline | Ibrutinib 78.5% |
| Quantified Difference | +8.5 percentage points (p < 0.001) |
| Conditions | Phase 3 randomized open-label trial (BRUIN CLL-314, NCT05254743); 331 patients per arm; treatment-naïve or previously treated, BTK inhibitor-naïve CLL/SLL |
Why This Matters
This direct comparator data provides procurement justification for selecting pirtobrutinib over ibrutinib based on superior ORR in a registrational phase 3 trial.
- [1] Woyach JA, Brown JR, Ghia P, et al. Pirtobrutinib versus ibrutinib in patients with chronic lymphocytic leukemia or small lymphocytic lymphoma (BRUIN CLL-314): a randomized, open-label, phase 3 trial. J Clin Oncol. 2025; published online December 7, 2025. View Source
- [2] Lilly's Jaypirca (pirtobrutinib) met primary endpoint in head-to-head phase 3 trial versus Imbruvica (ibrutinib) in CLL/SLL. Eli Lilly and Company News Release. July 31, 2025. View Source
